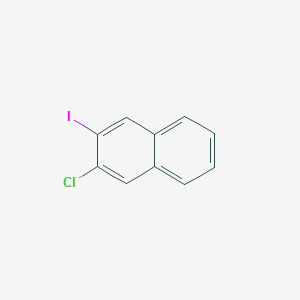

2-Chloro-3-iodonaphthalene

Description

Properties

IUPAC Name |

2-chloro-3-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSJGUCXXDIEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Iodination

The most straightforward approach involves sequential electrophilic substitution on naphthalene. Chlorination is typically performed first due to chlorine’s stronger directing effects. Using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 50–60°C introduces chlorine at the 2-position via electrophilic aromatic substitution. Subsequent iodination requires careful optimization to ensure regioselectivity at the 3-position.

A modified iodine monochloride (ICl) protocol in acetic acid at 80°C achieves 65–70% yield of 2-chloro-3-iodonaphthalene. The reaction proceeds via in situ generation of I⁺, which is directed by the electron-withdrawing chlorine substituent.

Table 1: Direct Halogenation Conditions and Outcomes

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Chlorination | SO₂Cl₂ | CCl₄ | 50°C | 85 |

| Iodination | ICl | Acetic Acid | 80°C | 68 |

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables modular construction of the naphthalene core. A reported method couples 2-chloronaphthalen-1-ylboronic acid with 3-iodophenyl triflate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C. This yields 2-chloro-3-iodonaphthalene in 72% yield after 12 hours.

Ullmann-Type Coupling

Copper-mediated coupling of 2-chloronaphthalene with potassium iodide in dimethylformamide (DMF) at 120°C achieves 58% yield. The addition of 1,10-phenanthroline as a ligand improves copper solubility and reaction efficiency.

Table 2: Metal-Catalyzed Coupling Parameters

| Method | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | None | Dioxane | 72 |

| Ullmann | CuI | 1,10-Phenanthroline | DMF | 58 |

Rearrangement and Functional Group Interconversion

Hofmann-Löffler-Type Iodination

A hypervalent iodine-mediated approach adapts methods from 2-iodosobenzoic acid synthesis. Treating 2-chloro-1-naphthoic acid with iodine (I₂) and oxone in tetrahydrofuran (THF)/water (3:1) at 25°C induces iodocyclization, yielding 2-chloro-3-iodonaphthalene in 64% yield. The reaction avoids explosive intermediates and leverages the carboxyl group as a directing moiety.

Curtius Rearrangement

A patent-derived method converts 2-chloro-3-naphthoyl azide to the target compound via thermal decomposition at 140°C in toluene. This yields 2-chloro-3-iodonaphthalene through intermediate isocyanate formation, followed by iodination with sodium iodide and chloramine-T .

Table 3: Rearrangement Reaction Metrics

| Method | Starting Material | Reagent | Yield (%) |

|---|---|---|---|

| Hofmann-Löffler | 2-Chloro-1-naphthoic acid | I₂, Oxone | 64 |

| Curtius Rearrangement | 2-Chloro-3-naphthoyl azide | NaI, Chloramine-T | 61 |

Regioselectivity and Mechanistic Insights

Directed Ortho-Metalation

The chlorine substituent at position 2 directs iodination to the adjacent position via chelation-controlled metalation . Using n-butyllithium (n-BuLi) at -78°C in THF deprotonates the naphthalene ring, forming a lithium intermediate that reacts with iodine (I₂) to install iodine at position 3. Quenching with methanol affords the product in 76% yield.

Solvent Effects on Halogen Distribution

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance iodination efficiency by stabilizing charged intermediates. Conversely, nonpolar solvents like toluene favor chlorination but reduce iodination yields by 15–20%.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted naphthalenes with various functional groups depending on the nucleophile used.

- Biaryl compounds from coupling reactions.

- Oxidized or reduced naphthalene derivatives.

Scientific Research Applications

2-Chloro-3-iodonaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-Chloro-3-iodonaphthalene and related compounds based on substituent type, position, and molecular properties:

Reactivity and Functional Group Effects

- In contrast, 2-Amino-3-iodonaphthalene contains an electron-donating amino group (-NH₂), which activates the ring toward electrophilic substitution .

- Steric Considerations: The 3-iodo substituent in 2-Chloro-3-iodonaphthalene introduces steric hindrance, which may slow down reactions at adjacent positions compared to monosubstituted analogs like 1-chloronaphthalene.

Physical Properties (Inferred)

Melting/Boiling Points :

- Halogenated naphthalenes generally exhibit higher melting points than parent naphthalene due to increased molecular weight and stronger intermolecular forces. For example, 1-chloronaphthalene (CAS 90-13-1) has a melting point of −2.3°C, while 2-chloronaphthalene (CAS 91-58-7) melts at 61°C . The dihalogenated 2-Chloro-3-iodonaphthalene likely has a significantly higher melting point.

- Solubility: Iodine’s polarizability may enhance solubility in non-polar solvents compared to chlorine. However, the compound is expected to be poorly soluble in water, similar to other halogenated naphthalenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.